

# Technical Guide: N-Acetyl Tizanidine-d4

## Certificate of Analysis

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### Compound of Interest

Compound Name: *N-Acetyl Tizanidine-d4*

Cat. No.: *B563353*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of **N-Acetyl Tizanidine-d4**. This deuterated analog of an N-acetyl derivative of Tizanidine serves as a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines the key specifications, experimental protocols for its analysis, and relevant biological pathways.

## Quantitative Data Summary

The following table summarizes the typical quantitative data for **N-Acetyl Tizanidine-d4**, as would be presented in a Certificate of Analysis.

Parameter	Specification	Method
Identity		
Chemical Name	1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone	-
Molecular Formula	C <sub>11</sub> H <sub>6</sub> D <sub>4</sub> ClN <sub>5</sub> OS	Mass Spectrometry
Molecular Weight	299.77 g/mol	Mass Spectrometry
Purity		
Chemical Purity	≥98%	HPLC
Isotopic Enrichment		
Deuterium Incorporation	≥99 atom % D	Mass Spectrometry / NMR
Physical Properties		
Appearance	Yellow Solid	Visual Inspection

Caption: Summary of typical specifications for **N-Acetyl Tizanidine-d4**.

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to determine the chemical purity of **N-Acetyl Tizanidine-d4** by separating it from any non-deuterated or other impurities.

Instrumentation:

- HPLC system with a UV detector

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Autosampler and data acquisition software

#### Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer (pH adjusted)
- **N-Acetyl Tizanidine-d4** sample

#### Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized to achieve good separation, a common starting point is a gradient elution.
- Standard and Sample Preparation:
  - Accurately weigh and dissolve a known amount of **N-Acetyl Tizanidine-d4** in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.
  - Prepare working solutions of the sample at a concentration suitable for UV detection.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 30 °C
  - Detection Wavelength: As determined by UV spectral analysis of Tizanidine, typically around 230 nm or 318 nm.<sup>[1][2]</sup>
- Analysis:

- Inject a blank (solvent) to establish the baseline.
- Inject the prepared sample solution.
- Record the chromatogram and integrate the peak areas.
- Calculation of Purity:
  - $\text{Purity (\%)} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$

## Mass Spectrometry (MS) for Identity and Isotopic Enrichment

This protocol outlines the use of high-resolution mass spectrometry (HRMS) to confirm the molecular weight and determine the isotopic purity of **N-Acetyl Tizanidine-d4**.

### Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
- Liquid chromatography system for sample introduction (optional but recommended)

### Reagents:

- Methanol or acetonitrile (LC-MS grade)
- Formic acid (optional, to improve ionization)
- **N-Acetyl Tizanidine-d4** sample

### Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in the mobile phase solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
- Mass Spectrometer Settings:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)

- Mass Range: m/z 100-500
- Resolution: High resolution mode (>10,000)
- Tune the instrument according to the manufacturer's recommendations.
- Analysis:
  - Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
  - Acquire the mass spectrum.
- Data Interpretation:
  - Identity Confirmation: Compare the observed accurate mass of the protonated molecule  $[M+H]^+$  with the theoretical exact mass of  $C_{11}H_7D_4ClN_5OS^+$ . The mass difference should be within a few ppm.
  - Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak cluster. The relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d4) are used to calculate the percentage of deuterium incorporation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1H$  and  $^{13}C$  NMR are used to confirm the chemical structure of **N-Acetyl Tizanidine-d4** and to provide additional information on the extent of deuteration.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

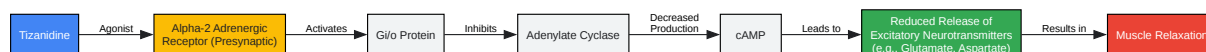
- Deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ )
- **N-Acetyl Tizanidine-d4** sample

#### Procedure:

- Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
- $^1\text{H}$  NMR Analysis:
  - Acquire a standard proton NMR spectrum.
  - The absence or significant reduction of signals corresponding to the protons at the 4 and 5 positions of the imidazoline ring, compared to the spectrum of the non-deuterated analog, confirms deuteration at these sites.
  - The remaining proton signals (e.g., from the acetyl group and the aromatic ring) should be consistent with the expected structure.
- $^{13}\text{C}$  NMR Analysis:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - The carbon signals should be consistent with the structure of N-Acetyl Tizanidine. The signals for the deuterated carbons may be broadened or show splitting due to C-D coupling.
- Structure Elucidation: The chemical shifts, splitting patterns, and integration of the observed signals are used to confirm the overall chemical structure.

## Signaling Pathways and Metabolism

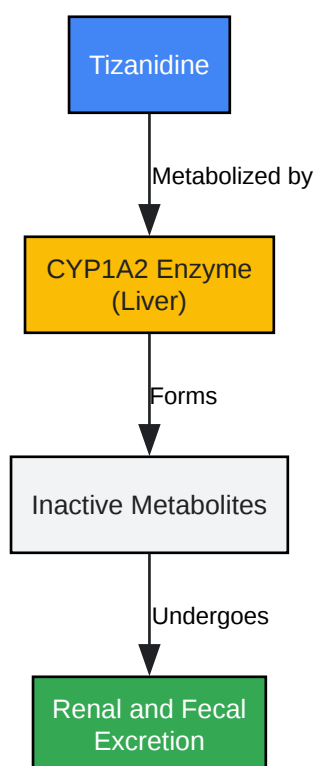
The following diagrams illustrate the mechanism of action and metabolic pathway of the parent compound, Tizanidine, which provides context for the use of **N-Acetyl Tizanidine-d4** in research.



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Caption: Tizanidine's mechanism of action as an alpha-2 adrenergic agonist.

Tizanidine acts as an agonist at alpha-2 adrenergic receptors in the central nervous system. This activation leads to the inhibition of the release of excitatory neurotransmitters, resulting in muscle relaxation.



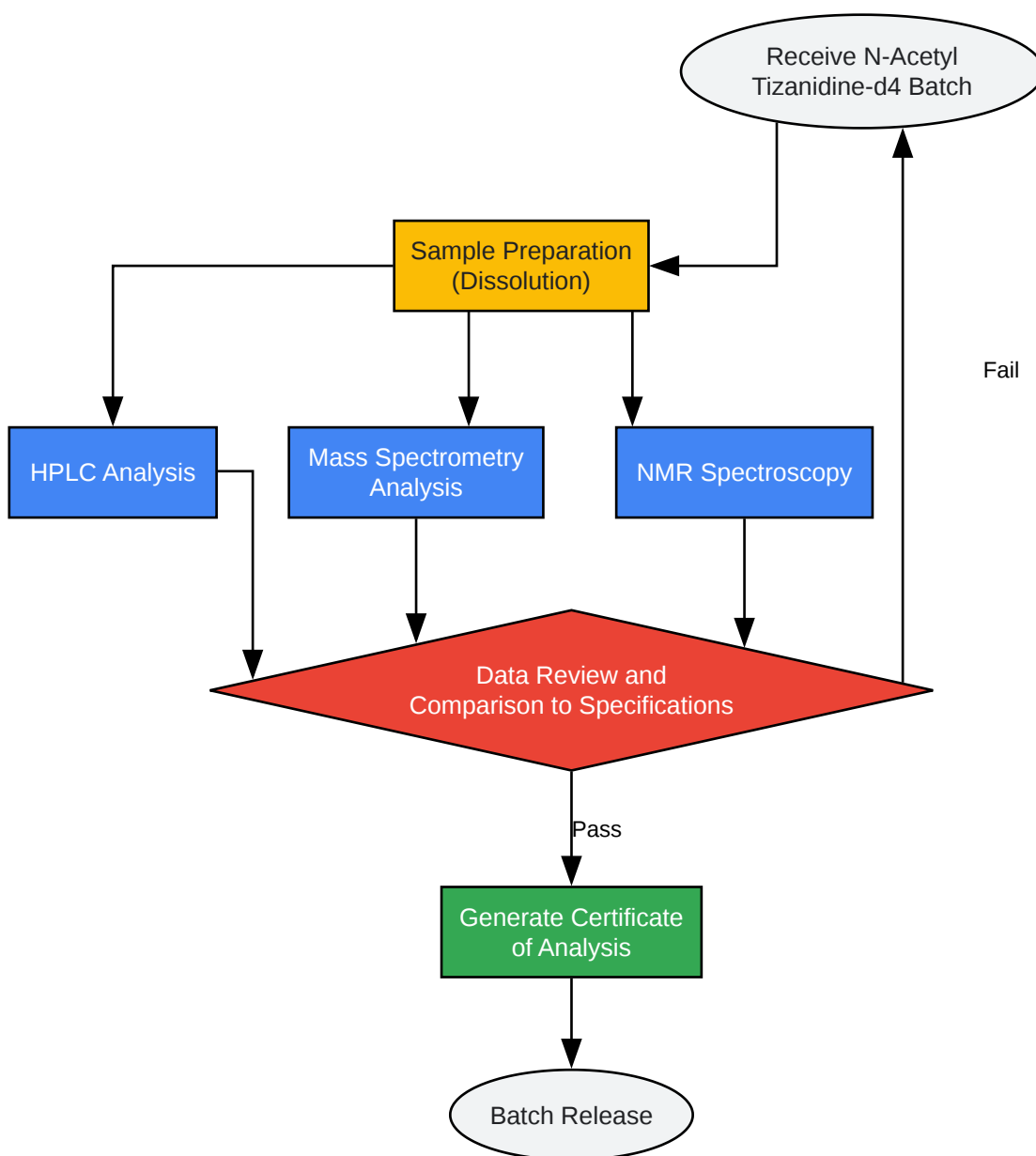
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Caption: Primary metabolic pathway of Tizanidine.

Tizanidine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, leading to the formation of inactive metabolites that are then excreted. [\[3\]](#)[\[4\]](#)

## Experimental Workflow Overview

The following diagram illustrates a typical workflow for the analysis and certification of a batch of **N-Acetyl Tizanidine-d4**.



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Caption: General workflow for the analytical certification of **N-Acetyl Tizanidine-d4**.

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